5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple stepsThe reaction conditions often include the use of dehydrating agents, catalysts, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl and trifluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines
Scientific Research Applications
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but differs in its core structure and other substituents.
Fluridone: Another compound with a trifluoromethyl group, used primarily as a herbicide.
Uniqueness
The uniqueness of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its combination of fluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H10F4N4O2 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H10F4N4O2/c19-13-7-3-11(4-8-13)17-25-24-15(27-17)9-14-23-16(26-28-14)10-1-5-12(6-2-10)18(20,21)22/h1-8H,9H2 |
InChI Key |
DSBOHHNRGFKWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
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